Cas no 22836-06-2 (Phosphonium,cycloheptyltriphenyl-, bromide (1:1))
22836-06-2 structure
Product Name:Phosphonium,cycloheptyltriphenyl-, bromide (1:1)
CAS No:22836-06-2
MF:C25H28BrP
MW:439.367587089539
CID:267652
PubChem ID:3084379
Update Time:2025-04-19
Phosphonium,cycloheptyltriphenyl-, bromide (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Phosphonium,cycloheptyltriphenyl-, bromide (1:1)
- Cycloheptyltriphenylphosphonium bromide
- cycloheptyl(triphenyl)phosphanium,bromide
- SCHEMBL3322091
- NS00048778
- DTXSID10945534
- 22836-06-2
- cycloheptyl(triphenyl)phosphanium bromide
- FT-0604893
- Cycloheptyltriphenylphosphoniumbromide
- EINECS 245-260-8
-
- Inchi: 1S/C25H28P.BrH/c1-2-7-15-22(14-6-1)26(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h3-5,8-13,16-22H,1-2,6-7,14-15H2;1H/q+1;/p-1
- InChI Key: IVUDTIKMCGGLAG-UHFFFAOYSA-M
- SMILES: [Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1CCCCCC1
Computed Properties
- Exact Mass: 409.8921
- Monoisotopic Mass: 438.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 345
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
- LogP: 2.70730
Phosphonium,cycloheptyltriphenyl-, bromide (1:1) Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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